2,3,5-Trimethylhexane 2,3,5-Trimethylhexane 2,3,5-trimethylhexane is an alkane that is hexane substituted by a methyl group at positions 2,3 and 5. It has a role as a human metabolite. It is an alkane and a volatile organic compound. It derives from a hydride of a hexane.
Brand Name: Vulcanchem
CAS No.: 1069-53-0
VCID: VC20994309
InChI: InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
SMILES: CC(C)CC(C)C(C)C
Molecular Formula: C9H20
Molecular Weight: 128.25 g/mol

2,3,5-Trimethylhexane

CAS No.: 1069-53-0

Cat. No.: VC20994309

Molecular Formula: C9H20

Molecular Weight: 128.25 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trimethylhexane - 1069-53-0

Specification

CAS No. 1069-53-0
Molecular Formula C9H20
Molecular Weight 128.25 g/mol
IUPAC Name 2,3,5-trimethylhexane
Standard InChI InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
Standard InChI Key ODGLTLJZCVNPBU-UHFFFAOYSA-N
SMILES CC(C)CC(C)C(C)C
Canonical SMILES CC(C)CC(C)C(C)C

Introduction

Chemical Identity and Structure

2,3,5-Trimethylhexane is an alkane with the molecular formula C9H20. Its structure consists of a six-carbon chain (hexane) with three methyl groups (-CH3) attached at positions 2, 3, and 5 of the main carbon chain. This branched arrangement contributes to its distinctive chemical and physical properties compared to its structural isomers.

Basic Identification Parameters

ParameterValue
Chemical FormulaC9H20
CAS Registry Number1069-53-0
IUPAC Name2,3,5-trimethylhexane
Molecular Weight128.25 g/mol
SMILES NotationCC(C)CC(C)C(C)C
InChIInChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
InChIKeyODGLTLJZCVNPBU-UHFFFAOYSA-N

The compound has several common synonyms including "Hexane, 2,3,5-trimethyl-" and is cataloged in the European Inventory of Existing Commercial Chemical Substances (EINECS) database with the number 213-957-6 . Understanding these identification parameters is crucial for researchers and industry professionals seeking to work with this compound.

Structural Characteristics

The three-dimensional structure of 2,3,5-trimethylhexane features important stereochemical properties. The compound exists in multiple conformational states, which influences its physical properties and reactivity. Research has shown that the specific positioning of the methyl groups creates a unique molecular geometry that affects intermolecular interactions .

When examining the stereochemistry, it's important to note that the (3S) stereoisomer has been specifically reported in Tuber borchii, suggesting biological relevance of this particular configuration . This stereochemistry plays a significant role in the compound's behavior in biological systems.

Physical Properties

2,3,5-Trimethylhexane displays physical properties typical of mid-range branched alkanes, though with specific characteristics due to its unique branching pattern.

Key Physical Properties

PropertyValueReference
Physical StateColorless liquid at room temperature
Boiling Point131.8±7.0 °C at 760 mmHg (404.5K)
Melting Point-127.79 °C
Density0.7±0.1 g/cm³
Flash Point24.4±11.7 °C
Vapor Pressure11.2±0.1 mmHg at 25°C
Refractive Index1.404
Water SolubilityInsoluble
Log P (Octanol-Water)4.99

The boiling point data for 2,3,5-trimethylhexane has been determined through multiple studies, with values ranging from 403.4K to 405K . This variation reflects differences in measurement techniques and experimental conditions across different research groups. The National Institute of Standards and Technology (NIST) reports comprehensive data on normal boiling points from various sources, with most measurements clustering around 404K .

Solubility Characteristics

2,3,5-Trimethylhexane exhibits typical solubility behavior for branched alkanes. It is insoluble in water due to its nonpolar nature but readily dissolves in organic solvents such as hexane, benzene, and chloroform . This solubility profile makes it useful as a solvent for nonpolar organic compounds and as a component in various industrial formulations.

Chemical Properties and Reactivity

The chemical behavior of 2,3,5-trimethylhexane is characteristic of alkanes, featuring low reactivity under standard conditions but participating in specific reactions under appropriate conditions.

Fundamental Chemical Properties

PropertyDescription
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count3
Exact Mass128.156500638 Da
Computed Complexity62.4
XLogP34.2

As a saturated hydrocarbon, 2,3,5-trimethylhexane exhibits low chemical reactivity under normal conditions, which is typical for alkanes . The compound lacks functional groups that would make it highly reactive, though it can undergo various reactions under specific conditions.

Reactivity Profile

The reactivity of 2,3,5-trimethylhexane follows patterns typical of branched alkanes, with reactions primarily involving carbon-hydrogen bond activation. The key reactions include:

  • Oxidation Reactions: Under appropriate conditions with oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂), 2,3,5-trimethylhexane can be oxidized to form various products including alcohols, ketones, or carboxylic acids depending on reaction conditions.

  • Reduction Reactions: Although less common due to the already reduced state of alkanes, any oxidized derivatives can be converted back to 2,3,5-trimethylhexane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Halogenation: In the presence of halogens (Cl₂, Br₂) and with appropriate activation (light or heat), 2,3,5-trimethylhexane undergoes substitution reactions where hydrogen atoms are replaced by halogen atoms, forming compounds such as 2,3,5-trimethylhexyl chloride or bromide.

  • Combustion: Like all alkanes, 2,3,5-trimethylhexane undergoes complete combustion with oxygen to produce carbon dioxide and water, releasing energy.

Synthesis and Production Methods

Several methods exist for the synthesis of 2,3,5-trimethylhexane, ranging from laboratory-scale procedures to industrial production techniques.

Laboratory Synthesis Methods

MethodDescriptionKey Reagents
Thin HydrogenationCatalytic hydrogenation of unsaturated precursorsHexene with methyl alkane, hydrogen gas, catalyst
Dehydration of AlcoholsConversion of corresponding alcohols to alkanes2,3,5-trimethylhexanol, acid catalyst
Dehydration of EthersConversion of corresponding ethers to alkanes2,3,5-trimethylhexyl ether, appropriate catalyst

The laboratory synthesis of 2,3,5-trimethylhexane typically involves catalytic hydrogenation of appropriate unsaturated precursors or dehydration of corresponding alcohols or ethers. These methods allow for controlled production of the compound with high purity for research purposes.

Industrial Production

Industrial production of 2,3,5-trimethylhexane employs similar synthetic routes as laboratory methods but at larger scales. These processes often utilize continuous flow reactors and advanced catalytic systems to maximize yield and efficiency. The industrial synthesis typically involves optimization of reaction conditions, careful selection of catalysts, and implementation of purification techniques to ensure product quality.

Applications and Uses

2,3,5-Trimethylhexane has found applications across multiple sectors due to its unique properties.

Industrial Applications

As a nonpolar organic compound, 2,3,5-trimethylhexane serves as an effective solvent for various applications:

  • Solvent for Chemical Reactions: Its nonpolar nature makes it suitable for dissolving organic compounds, particularly in laboratory experiments and industrial processes involving paints, coatings, and adhesives.

  • Fuel Additive: The branched structure of 2,3,5-trimethylhexane contributes to higher octane ratings compared to straight-chain hydrocarbons, making it valuable as an additive to enhance the anti-knock performance of gasoline and diesel fuels .

Research and Analytical Applications

In the scientific research domain, 2,3,5-trimethylhexane serves several important functions:

  • Reference Standard: The compound is used as a reference standard in analytical chemistry techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to identify unknown substances by comparing spectral data.

  • Biomarker in Cancer Research: Recent studies have identified 2,3,5-trimethylhexane as a potential biomarker for lung cancer. Research indicates that lung cancer cells emit this compound at higher levels compared to normal cells in vitro. Gas chromatography coupled with mass spectrometry (GC-MS) has been employed to quantify this compound in cell culture headspace, highlighting its significance in cancer detection research.

  • Volatile Organic Compound (VOC) Identification: The compound is studied as a VOC in environmental and health research contexts .

Biological Activity and Health Considerations

Biological Role and Interactions

The key biological characteristics include:

  • Membrane Interactions: As a nonpolar molecule, 2,3,5-trimethylhexane can dissolve in lipids and other organic compounds, allowing it to penetrate biological membranes and potentially disrupt their structure and function.

  • Metabolic Processing: In biological systems, 2,3,5-trimethylhexane is likely metabolized in the liver and subsequently excreted in urine.

Comparative Analysis with Similar Compounds

2,3,5-Trimethylhexane belongs to a family of nonane isomers, each with distinct properties based on their structural arrangement.

Structural Isomers Comparison

The positioning of methyl groups significantly influences the physical and chemical properties of these isomeric compounds:

CompoundKey Structural DifferencesNotable Property Distinctions
2,2,3-TrimethylhexaneMethyl groups at positions 2 (two) and 3Different boiling point and density
2,3,4-TrimethylhexaneMethyl groups at adjacent positions 2, 3, and 4Distinct spectroscopic properties
2,2,5-TrimethylhexaneTwo methyl groups at position 2 and one at position 5Exists as a mixture of two molecular conformations
3,3,4-TrimethylhexaneTwo methyl groups at position 3 and one at position 4Exists as a mixture of two molecular conformations

Research using infrared and Raman spectroscopy has revealed that compounds like 3,3,4-trimethylhexane and 2,2,5-trimethylhexane exist as mixtures of two molecular conformations, highlighting the complexity of these seemingly simple molecular structures .

Research Methods and Analytical Techniques

Various analytical methods have been employed to study 2,3,5-trimethylhexane and determine its properties.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure and conformational properties of 2,3,5-trimethylhexane.

  • Infrared and Raman Spectroscopy: These techniques have been applied to study the vibrational modes and conformational states of trimethylhexane isomers, providing insights into their molecular structure and interactions .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for quantitative analysis of 2,3,5-trimethylhexane, particularly in studies investigating its potential as a biomarker.

Computational Methods

Computational chemistry approaches have been utilized to calculate various properties of 2,3,5-trimethylhexane:

  • Computed Descriptors: Various molecular descriptors have been calculated, including XLogP3 (4.2), hydrogen bond donor and acceptor counts (both 0), and rotatable bond count (3) .

  • Normal Coordinate Calculations: These have been used alongside spectroscopic methods to interpret the vibrational spectra and determine conformational properties .

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